molecular formula C8H6N2O B575928 10-oxa-1,5-diazatricyclo[6.3.0.02,6]undeca-2,4,6,8-tetraene CAS No. 186418-49-5

10-oxa-1,5-diazatricyclo[6.3.0.02,6]undeca-2,4,6,8-tetraene

Cat. No.: B575928
CAS No.: 186418-49-5
M. Wt: 146.149
InChI Key: FNLWWELTGYGREC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5H-Pyrrolo[2’,3’:4,5]pyrrolo[1,2-c][1,3]oxazole is a nitrogen-containing heterocyclic compound. This compound is characterized by its unique structure, which includes a pyrrole ring fused with an oxazole ring. Such structures are often found in bioactive molecules and have significant applications in medicinal chemistry.

Preparation Methods

The synthesis of 5H-Pyrrolo[2’,3’:4,5]pyrrolo[1,2-c][1,3]oxazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Industrial production methods would likely optimize these steps for scalability and efficiency.

Chemical Reactions Analysis

5H-Pyrrolo[2’,3’:4,5]pyrrolo[1,2-c][1,3]oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions might involve halogenation or alkylation, leading to the formation of various derivatives with potential biological activities .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of 5H-Pyrrolo[2’,3’:4,5]pyrrolo[1,2-c][1,3]oxazole have shown promise as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory agents . These properties make it a valuable scaffold for drug discovery and development.

Mechanism of Action

The mechanism of action of 5H-Pyrrolo[2’,3’:4,5]pyrrolo[1,2-c][1,3]oxazole and its derivatives often involves interaction with specific molecular targets and pathways. For instance, some derivatives may inhibit kinase activity, thereby affecting cell signaling pathways involved in cancer progression . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

5H-Pyrrolo[2’,3’:4,5]pyrrolo[1,2-c][1,3]oxazole can be compared with other nitrogen-containing heterocycles such as pyrrolopyrazine and pyrroloquinoline. While these compounds share some structural similarities, 5H-Pyrrolo[2’,3’:4,5]pyrrolo[1,2-c][1,3]oxazole is unique due to its specific ring fusion pattern and the presence of an oxazole ring

Properties

CAS No.

186418-49-5

Molecular Formula

C8H6N2O

Molecular Weight

146.149

IUPAC Name

5H-pyrrolo[1,2]pyrrolo[2,5-a][1,3]oxazole

InChI

InChI=1S/C8H6N2O/c1-2-9-7-3-6-4-11-5-10(6)8(1)7/h1-4H,5H2

InChI Key

FNLWWELTGYGREC-UHFFFAOYSA-N

SMILES

C1N2C3=CC=NC3=CC2=CO1

Synonyms

5H-Pyrrolo[2,3:4,5]pyrrolo[1,2-c]oxazole(9CI)

Origin of Product

United States

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